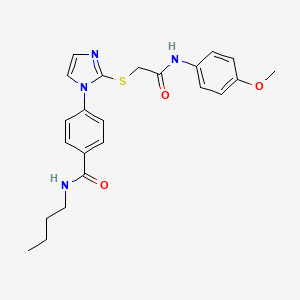
Methyl 5-formyl-3-methylfuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-formyl-3-methylfuran-2-carboxylate” is a chemical compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 and is also known by its IUPAC name, methyl 5-formyl-2-methyl-3-furoate .
Molecular Structure Analysis
The InChI code for “Methyl 5-formyl-3-methylfuran-2-carboxylate” is 1S/C8H8O4/c1-5-7 (8 (10)11-2)3-6 (4-9)12-5/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 5-formyl-3-methylfuran-2-carboxylate” is a powder at room temperature . It has a melting point of 81-83 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Tet Proteins and DNA Demethylation
Tet proteins, known for their role in DNA demethylation, can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. This activity suggests a possible pathway for DNA demethylation in animals, highlighting the significance of formyl and carboxylate groups in epigenetic regulation (Ito et al., 2011). The presence of 5-formylcytosine and 5-carboxylcytosine in genomic DNA suggests these modifications could be a product of Tet proteins, raising the possibility of DNA demethylation occurring through Tet-catalyzed oxidation followed by decarboxylation.
Active DNA Demethylation Mechanism
The mechanism of TET-mediated active DNA demethylation involves the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, followed by replication-dependent dilution or thymine DNA glycosylase (TDG)-dependent base excision repair. This pathway not only provides mechanistic insights into DNA demethylation but also identifies regulatory mechanisms and technological advances for mapping and tracing oxidized forms of 5-methylcytosine, further dissecting their functions (Wu & Zhang, 2017).
Oxidative Reversal of DNA and RNA Methylation
The discovery of the TET proteins' ability to oxidize 5-methylcytosine into 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine has introduced a new understanding of the dynamic nature of this epigenetic mark. The biochemical understanding of the DNA demethylation process has expanded, prompting investigations into the biological functions of DNA demethylation. This highlights the general function of AlkB family dioxygenases in demethylating nucleic acids, indicating a broader application of formyl and carboxylate derivatives in epigenetic regulation (Shen et al., 2014).
Catalytic Oxidation of 5-Hydroxymethylfurfural
A study developed a new method for the selective oxidation of 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) over a Fe-Anderson type catalyst. This research underscores the potential of formyl and carboxylate functionalities in synthesizing bio-block materials with applications in drug synthesis and chemical intermediates, demonstrating the chemical versatility and application breadth of these functional groups (Xu et al., 2019).
Safety and Hazards
“Methyl 5-formyl-3-methylfuran-2-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 5-formyl-3-methylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHLJULDZYIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-3-methylfuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

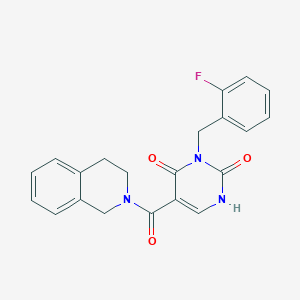
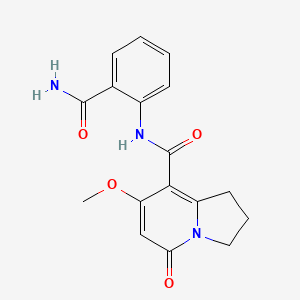
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)
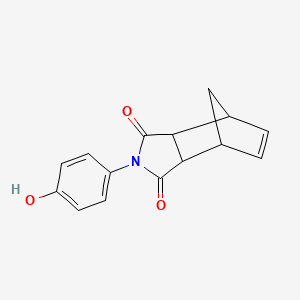

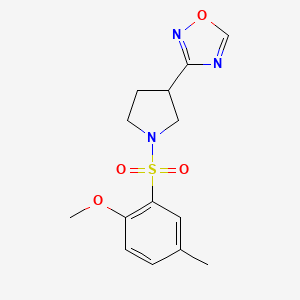
![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)
![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)
![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)
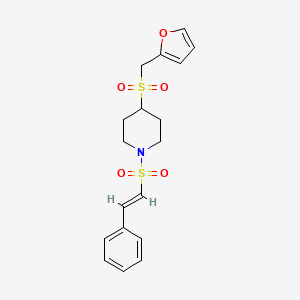
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)
![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)
